molecular formula C8H14N2O3 B13365970 4-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperazin-2-one

4-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperazin-2-one

Cat. No.: B13365970
M. Wt: 186.21 g/mol
InChI Key: SSMULVXSRMHMPT-RNFRBKRXSA-N
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Description

4-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperazin-2-one is a complex organic compound with a unique structure that includes a tetrahydrofuran ring and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable diol precursor under acidic conditions to form the tetrahydrofuran ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Hydroxylation: The final step involves the hydroxylation of the tetrahydrofuran ring to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form different reduced derivatives.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution on the piperazine ring can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperazin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperazin-2-one can be compared with other similar compounds, such as:

    4-Hydroxytetrahydrofuran-3-yl)piperazine: Lacks the piperazin-2-one moiety.

    Tetrahydrofuran-3-yl)piperazin-2-one: Lacks the hydroxyl group.

    Piperazin-2-one derivatives: Various derivatives with different substituents on the piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

4-[(3R,4S)-4-hydroxyoxolan-3-yl]piperazin-2-one

InChI

InChI=1S/C8H14N2O3/c11-7-5-13-4-6(7)10-2-1-9-8(12)3-10/h6-7,11H,1-5H2,(H,9,12)/t6-,7-/m1/s1

InChI Key

SSMULVXSRMHMPT-RNFRBKRXSA-N

Isomeric SMILES

C1CN(CC(=O)N1)[C@@H]2COC[C@H]2O

Canonical SMILES

C1CN(CC(=O)N1)C2COCC2O

Origin of Product

United States

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